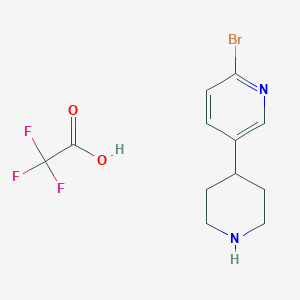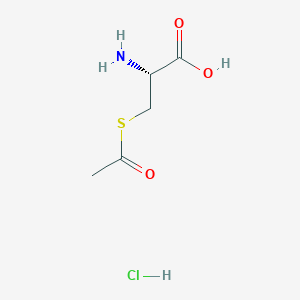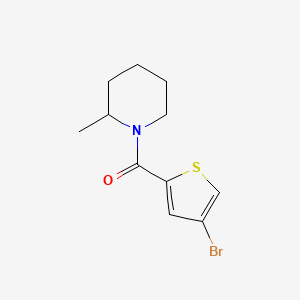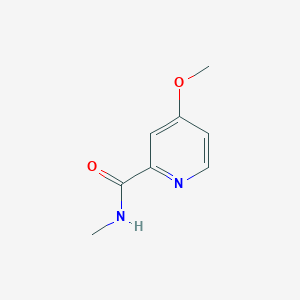
(4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a brominated thiophene ring and a difluoroazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Formation of Difluoroazetidine: The difluoroazetidine moiety can be synthesized through the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride.
Coupling Reaction: The final step involves coupling the 4-bromothiophene with the difluoroazetidine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Potential applications in the development of new therapeutic agents.
Industry:
- Potential use in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
- (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)methanone can be compared with other brominated thiophene derivatives and difluoroazetidine-containing compounds.
Uniqueness:
- The combination of a brominated thiophene ring and a difluoroazetidine moiety is unique and may confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Comparison with Similar Compounds
- (4-Bromothiophen-2-yl)methanone
- (3,3-Difluoroazetidin-1-yl)methanone
- (4-Bromothiophen-2-yl)(3,3-difluoroazetidin-1-yl)ethanone
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NOS/c9-5-1-6(14-2-5)7(13)12-3-8(10,11)4-12/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGCRLQOHUOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
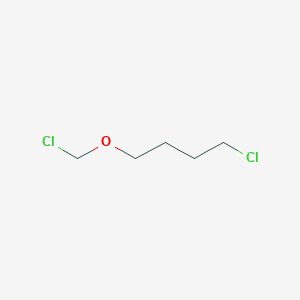
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
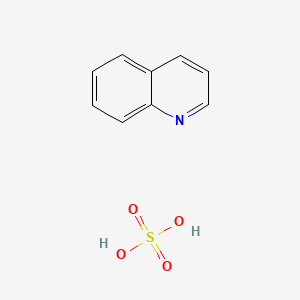
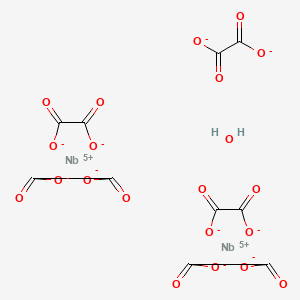

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
